4-(3,5-Difluorobenzoyl)-2-methylpyridine 4-(3,5-Difluorobenzoyl)-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1187171-33-0
VCID: VC2819898
InChI: InChI=1S/C13H9F2NO/c1-8-4-9(2-3-16-8)13(17)10-5-11(14)7-12(15)6-10/h2-7H,1H3
SMILES: CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F
Molecular Formula: C13H9F2NO
Molecular Weight: 233.21 g/mol

4-(3,5-Difluorobenzoyl)-2-methylpyridine

CAS No.: 1187171-33-0

Cat. No.: VC2819898

Molecular Formula: C13H9F2NO

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Difluorobenzoyl)-2-methylpyridine - 1187171-33-0

Specification

CAS No. 1187171-33-0
Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
IUPAC Name (3,5-difluorophenyl)-(2-methylpyridin-4-yl)methanone
Standard InChI InChI=1S/C13H9F2NO/c1-8-4-9(2-3-16-8)13(17)10-5-11(14)7-12(15)6-10/h2-7H,1H3
Standard InChI Key SDNLKUBLRLROBC-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F
Canonical SMILES CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F

Introduction

Structural Characteristics and Chemical Identity

4-(3,5-Difluorobenzoyl)-2-methylpyridine is an organic compound characterized by a pyridine ring with a methyl substituent at position 2 and a 3,5-difluorobenzoyl group at position 4. Based on its structure, the compound would have a molecular formula of C13H9F2NO, with a calculated molecular weight of approximately 233 g/mol. The compound contains several key functional groups:

  • A pyridine heterocyclic core, which contributes to its basic properties

  • A methyl group at the 2-position of the pyridine ring

  • A ketone (carbonyl) group connecting the pyridine and benzene rings

  • Two fluorine atoms at the 3- and 5-positions of the benzene ring

This combination of structural features creates a molecule with potentially unique chemical and biological properties that distinguish it from related compounds such as 3-(3,5-Difluorobenzoyl)-4-methylpyridine, which has a different arrangement of substituents on the pyridine ring.

Chemical Properties and Predicted Reactivity

Physical Properties

Based on structural analysis, 4-(3,5-Difluorobenzoyl)-2-methylpyridine would likely exist as a crystalline solid at room temperature. The presence of fluorine atoms typically enhances lipophilicity while reducing hydrogen bonding capacity. The compound would be expected to have limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide.

Reactivity Patterns

The compound contains several reactive sites that would influence its chemical behavior:

  • The pyridine nitrogen can act as a base, accepting protons to form pyridinium salts, or as a nucleophile in alkylation reactions

  • The carbonyl group represents an electrophilic center susceptible to nucleophilic addition reactions

  • The methyl group at position 2 may undergo oxidation reactions under appropriate conditions

  • The fluorine atoms provide sites for potential nucleophilic aromatic substitution, although such reactions typically require harsh conditions due to the strength of the carbon-fluorine bond

Predicted Chemical Transformations

Table 1 presents predicted chemical transformations that 4-(3,5-Difluorobenzoyl)-2-methylpyridine might undergo:

Reactive SitePotential TransformationPredicted ReagentsExpected Products
Carbonyl groupReductionNaBH4, LiAlH4Secondary alcohol derivative
Carbonyl groupNucleophilic additionAmines, hydrazinesImines, hydrazones
Pyridine nitrogenAlkylationAlkyl halidesN-alkylated pyridinium salts
Methyl groupOxidationKMnO4, CrO32-Carboxypyridine derivative
Aromatic ringsElectrophilic substitutionVarious electrophilesSubstituted derivatives

Theoretical Synthesis Routes

Synthetic Challenges

The synthesis of 4-(3,5-Difluorobenzoyl)-2-methylpyridine would likely face several challenges:

  • Regioselective functionalization of the pyridine ring

  • Potential side reactions involving the methyl group

  • Purification requirements to achieve high purity

  • Handling of sensitive reagents such as organometallic compounds

Approaches similar to those used for the synthesis of 4-(difluoromethyl)pyridin-2-amine might be adapted, with suitable modifications to account for the different substitution pattern and functional groups.

Comparative Analysis with Structurally Related Compounds

Structural Comparison

To better understand the potential properties of 4-(3,5-Difluorobenzoyl)-2-methylpyridine, it is instructive to compare it with structurally related compounds:

CompoundStructural Relationship to 4-(3,5-Difluorobenzoyl)-2-methylpyridineKey Differences
3-(3,5-Difluorobenzoyl)-4-methylpyridineConstitutional isomerDifferent positions of substituents on pyridine ring; benzoyl at position 3, methyl at position 4
4-(Difluoromethyl)pyridin-2-amineSimilar pyridine core with different functional groupsContains difluoromethyl instead of difluorobenzoyl; amine instead of methyl
Non-fluorinated analogues (e.g., 4-benzoyl-2-methylpyridine)Same carbon skeleton without fluorineAbsence of fluorine atoms would alter electronic properties and lipophilicity

Impact of Structural Differences on Properties

The positioning of substituents in 4-(3,5-Difluorobenzoyl)-2-methylpyridine versus 3-(3,5-Difluorobenzoyl)-4-methylpyridine would likely result in significant differences:

  • Electronic distribution: The different arrangement of electron-donating (methyl) and electron-withdrawing (benzoyl) groups would create distinct electronic environments within the pyridine ring

  • Basicity: The position of the methyl group relative to the pyridine nitrogen could affect the basicity of the nitrogen atom

  • Steric considerations: The different spatial arrangement of substituents would influence molecular shape and potential interactions with biological targets

Analytical Characterization and Identification

Spectroscopic Properties

The spectroscopic properties of 4-(3,5-Difluorobenzoyl)-2-methylpyridine would be expected to include:

  • NMR Spectroscopy: Characteristic signals would include:

    • A singlet for the methyl group at approximately 2.5-2.7 ppm

    • Complex patterns for the aromatic protons of both the pyridine and difluorobenzene rings

    • 19F NMR signals for the two fluorine atoms, likely appearing as doublets due to coupling with adjacent protons

  • IR Spectroscopy: Key absorption bands would include:

    • C=O stretching vibration at approximately 1650-1690 cm-1

    • C-F stretching bands at approximately 1100-1250 cm-1

    • Aromatic C=C and C=N stretching vibrations at approximately 1400-1600 cm-1

  • Mass Spectrometry: The compound would exhibit:

    • A molecular ion peak at m/z ≈ 233

    • Fragmentation patterns involving loss of the methyl group, carbonyl group, or cleavage between the two aromatic rings

Chromatographic Behavior

Based on its structure, 4-(3,5-Difluorobenzoyl)-2-methylpyridine would likely exhibit:

  • Good retention on reverse-phase HPLC columns due to its aromatic nature and moderate lipophilicity

  • UV absorption maxima in the 250-280 nm range, typical for conjugated aromatic systems

  • Characteristic retention behavior that could be used for identification and purity assessment

Applications in Chemical Research and Industry

Applications in Materials Science

The structural features of 4-(3,5-Difluorobenzoyl)-2-methylpyridine suggest potential applications in materials science:

  • As a component in liquid crystalline materials due to its rigid, planar structure

  • In the development of fluorescent materials, as the conjugated system could exhibit interesting photophysical properties

  • As a building block for polymers with specific properties derived from the fluorine content

Future Research Directions

Synthesis and Characterization

Priority areas for future research on 4-(3,5-Difluorobenzoyl)-2-methylpyridine include:

  • Development of efficient, regioselective synthetic routes

  • Complete spectroscopic characterization of the compound

  • Investigation of its chemical reactivity under various conditions

Biological Evaluation

Future biological studies could focus on:

  • Screening against various enzyme targets, particularly those known to interact with fluorinated aromatic compounds

  • Assessment of antimicrobial, anti-inflammatory, or anticancer activities

  • Structure-activity relationship studies through the preparation and testing of analogues

Computational Studies

Computational approaches could provide valuable insights:

  • Molecular modeling to predict binding to biological targets

  • Quantum chemical calculations to understand electronic structure and reactivity

  • Property prediction to guide synthetic and application efforts

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